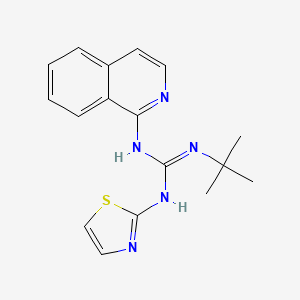![molecular formula C10H17NO B14463598 3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile CAS No. 72886-98-7](/img/structure/B14463598.png)
3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a propanenitrile group. This compound is part of the nitrile family, which is known for its diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, forming hydroxynitriles, which can then be further processed to obtain the desired nitrile .
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes, where alkanes react with ammonia and oxygen in the presence of a catalyst to form nitriles. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acid or alkali, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Applications De Recherche Scientifique
3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile involves its interaction with nucleophiles due to the electrophilic nature of the nitrile group. The nitrile group can undergo nucleophilic addition, where nucleophiles attack the carbon atom of the nitrile group, leading to the formation of various products . This compound can also participate in hydrolysis and reduction reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile: A simpler nitrile with a similar reactivity profile.
Cyclohexanecarbonitrile: Contains a cyclohexane ring with a nitrile group, similar to 3-[(1S,2S)-2-Methoxycyclohexyl]propanenitrile.
Methoxycyclohexane: Contains a methoxy group on a cyclohexane ring, similar to the methoxy substitution in this compound.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a nitrile group on a cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
72886-98-7 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h9-10H,2-7H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
ZXJSCMAUPIBRON-UWVGGRQHSA-N |
SMILES isomérique |
CO[C@H]1CCCC[C@H]1CCC#N |
SMILES canonique |
COC1CCCCC1CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)



![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)





